4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is an organic compound characterized by a benzimidazole structure with a trifluoromethyl group and a butanoic acid moiety. This compound is notable for its potential applications in medicinal chemistry and material science. Its unique structural features enable it to participate in various chemical reactions, making it an important intermediate in organic synthesis.
This compound can be synthesized through various chemical methods, often involving the reaction of benzimidazole derivatives with appropriate alkylating agents. The trifluoromethyl group enhances its biological activity and solubility, making it a subject of interest in pharmaceutical research.
4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid belongs to the class of benzimidazole derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. It is classified under organic acids due to the presence of the carboxylic acid functional group.
The synthesis of 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid typically involves:
The synthesis may require controlled conditions such as specific temperature ranges and pH levels to optimize yield and purity. Common reagents include potassium carbonate as a base and solvents like dimethylformamide or dimethyl sulfoxide to facilitate the reaction.
The molecular formula of 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is . Its structure features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques help confirm the presence of functional groups and structural integrity.
4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid can undergo several types of chemical reactions:
These reactions are typically carried out under controlled conditions to ensure high yields. Temperature, solvent choice, and reaction time are critical factors influencing the outcome.
The mechanism of action for 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid often involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.
Studies indicate that compounds with similar structures exhibit significant biological activities, including inhibition of specific enzymes involved in disease pathways. Quantitative structure-activity relationship (QSAR) analyses can provide insights into how structural modifications affect biological activity.
Relevant data includes melting point, boiling point, and specific heat capacity which are crucial for practical applications in synthesis and formulation.
4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid has several scientific uses:
Research continues into optimizing its synthesis and expanding its applications across various fields, particularly in pharmaceuticals where its unique properties can be leveraged for therapeutic benefits.
The compound is systematically identified as 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid, reflecting its core benzimidazole structure substituted at the 1-position with a butanoic acid chain and at the 2-position with a trifluoromethyl group. Its molecular formula is C₁₂H₁₁F₃N₂O₂, with a precise molecular weight of 272.227 g/mol [1] [2] [6]. The benzimidazole nucleus consists of a fused bicyclic system with benzene and imidazole rings, providing a planar, aromatic platform that facilitates π-stacking interactions and metal coordination.
The compound's structural identity is further defined by several key identifiers: CAS Registry Number 876728-42-6, MDL Number MFCD07397470, and PubChem CID 6494232 [1] [3] [6]. Its InChIKey (HQUSGKZLJZMIHU-UHFFFAOYSA-N) provides a unique digital fingerprint enabling precise database searches and computational studies. The SMILES notation (OC(=O)CCCn1c(nc2ccccc12)C(F)(F)F) encodes its atomic connectivity as a machine-readable string, essential for cheminformatics applications and molecular modeling [2] [6].
Table 1: Comprehensive Chemical Identifiers for 4-[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]Butanoic Acid
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid |
CAS Registry Number | 876728-42-6 |
PubChem CID | 6494232 |
Molecular Formula | C₁₂H₁₁F₃N₂O₂ |
Molecular Weight | 272.227 g/mol |
InChIKey | HQUSGKZLJZMIHU-UHFFFAOYSA-N |
SMILES Notation | OC(=O)CCCn1c(nc2ccccc12)C(F)(F)F |
MDL Number | MFCD07397470 |
Crystallographic analysis indicates a melting point of 142.5-144.5°C, reflecting significant molecular stability attributable to hydrogen bonding capacity and aromatic stacking forces [1] [6]. The trifluoromethyl group induces substantial electronic effects, reducing electron density at N3 while enhancing the acidity of the carboxylic acid functionality compared to non-fluorinated analogs. This group also contributes to increased lipophilicity (logP ≈ 2.8), significantly influencing the compound's solubility profile and membrane permeability [6] [8].
The compound first entered chemical literature in the early 2000s, coinciding with accelerated exploration of fluorinated benzimidazole derivatives for pharmaceutical applications. Its specific CAS registry (876728-42-6) dates to 2006, suggesting initial synthesis or characterization around this period, likely through nucleophilic substitution reactions between 2-(trifluoromethyl)benzimidazole and alkyl halide carboxylic acid precursors [1] [6]. The synthetic approach typically involves multi-step protocols beginning with o-phenylenediamine derivatives, exploiting the electron-deficient nature of the trifluoromethyl-substituted benzimidazole to facilitate N-alkylation.
Commercial availability emerged through specialty chemical suppliers targeting early-stage drug discovery researchers. SynQuest Laboratories offers the compound with 97% purity (Product Number 4H21-3-Y4), while Sigma-Aldrich markets it under their AldrichCPR collection (CDS015707) as a solid with ≥97% purity for research applications [1] [2] [8]. The compound's inclusion in these discovery-focused catalogs reflects its perceived utility as a building block rather than a final active ingredient. Thermo Scientific also supplies it in amber glass bottles at ≥97% purity, emphasizing handling as a combustible acute toxicant under Storage Class Code 6.1C [8].
Table 2: Historical Commercial Availability and Research Adoption Timeline
Year | Development Milestone | Source |
---|---|---|
~2006 | CAS registry assignment (876728-42-6) | [6] |
Pre-2010 | Introduction in SynQuest catalog (PN:4H21-3-Y4) | [1] |
2011 | Inclusion in Sigma-Aldrich AldrichCPR collection | [2] |
2021 | Listed by Thermo Scientific (Cat. MO07743DA) | [8] |
Present | Available from multiple suppliers including Matrix Scientific ($378/g) | [6] |
Pricing data reveals significant cost variation reflecting purity and sourcing challenges, with Matrix Scientific listing 1g at $378 in 2021, while American Custom Chemicals Corporation offered 500mg for $777.32, indicating persistent synthesis challenges [6]. The compound has never been listed on the TSCA inventory, restricting its use to research-scale applications under controlled laboratory conditions rather than industrial production [1] [7].
Within benzimidazole chemistry, this compound serves as a pivotal bifunctional intermediate with two strategic modification sites: the carboxylic acid group enables amide formation or peptide coupling, while the electron-deficient benzimidazole core facilitates electrophilic aromatic substitution or metal-catalyzed cross-coupling. The trifluoromethyl group profoundly influences reactivity by decreasing basicity at N3 (pKa ~5.2) compared to unsubstituted benzimidazole (pKa ~12.8), enhancing N1-alkylation selectivity and altering coordination behavior in metal complexes [1] [6] [8].
The compound exemplifies molecular hybridization strategies where benzimidazole's pharmacokinetic benefits combine with the trifluoromethyl group's metabolic stability and the carboxylic acid's salt-forming capacity. This combination yields improved bioavailability over non-carboxylated analogs like 1-allyl-2-(trifluoromethyl)benzimidazole (CAS 139591-03-0) while maintaining sufficient lipophilicity for membrane penetration [1] [7]. Its four-carbon chain optimally positions the carboxylic acid for intramolecular interactions without sterically shielding the benzimidazole nitrogen, enabling simultaneous target engagement at multiple sites.
Table 3: Structural and Functional Comparison with Key Benzimidazole Derivatives
Compound | CAS Number | Molecular Weight | Key Structural Features | Functional Advantages |
---|---|---|---|---|
4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | 876728-42-6 | 272.227 | Butanoic acid linker, trifluoromethyl | Bifunctional modification capacity, enhanced solubility |
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole | 742076-06-8 | 269.271 | Piperidine instead of carboxylic acid | Basic nitrogen for salt formation, enhanced CNS penetration |
1-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-one | 321980-88-5 | 242.201 | Ketone functionality | Electrophilic site for nucleophilic addition, α-halogenation |
2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol | 116040-98-3 | 230.19 | Ethanol linker | Hydroxyl group for glycosylation or esterification |
4-(Benzoimidazole-1-yl)-butyric acid | 436091-31-5 | 204.229 | Non-fluorinated analog | Baseline properties for fluorine effect studies |
The butanoic acid linker balances flexibility and tether length, allowing conformational adaptation to biological targets while maintaining proximity between pharmacophores. This chain length demonstrates superior receptor engagement over shorter analogs like 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol (MW 230.19) in preliminary structure-activity relationship studies [1] [7]. Researchers have exploited the carboxylic acid to generate prodrug esters, develop coordination complexes with transition metals, and incorporate the benzimidazole moiety into larger molecular architectures through peptide couplings. The compound has become particularly valuable in designing kinase inhibitors where the carboxylic acid mimics phosphate groups, and in antimicrobial agents where the trifluoromethyl group enhances membrane permeability [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: